molecular formula C9H8INO4 B12853305 Methyl 2-iodo-4-methyl-5-nitrobenzoate

Methyl 2-iodo-4-methyl-5-nitrobenzoate

Cat. No.: B12853305
M. Wt: 321.07 g/mol
InChI Key: ICCSCAQTLSBESZ-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4-methyl-5-nitrobenzoate is a substituted benzoate ester characterized by three key functional groups: an iodine atom at position 2, a methyl group at position 4, and a nitro group at position 5 (Figure 1).

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

methyl 2-iodo-4-methyl-5-nitrobenzoate

InChI

InChI=1S/C9H8INO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3

InChI Key

ICCSCAQTLSBESZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)I

Origin of Product

United States

Preparation Methods

Nitration and Iodination

  • The iodination and nitration steps are often performed on benzoic acid derivatives or methylbenzoates. For example, 2-methylbenzoic acid derivatives can be nitrated to introduce the nitro group at the 5-position under controlled acidic conditions to avoid over-nitration.
  • Iodination is typically achieved by reacting the nitro-substituted intermediate with iodine in the presence of an oxidizing agent such as sodium nitrite or potassium iodide under acidic or neutral conditions. This step requires careful temperature control to ensure selective substitution at the 2-position without affecting other functional groups.

Esterification

  • The carboxylic acid intermediate is converted to the methyl ester by refluxing with methanol and an acid catalyst (e.g., sulfuric acid or trimethyl orthoacetate). For instance, refluxing 4-iodo-3-nitrobenzoic acid in trimethyl orthoacetate at about 110 °C for 15 hours yields the corresponding methyl ester in high yield (up to 99%) and purity.
  • Alternative esterification methods include acid-catalyzed reaction with methanol followed by neutralization and extraction using solvents like methyl tert-butyl ether (MTBE), which avoids the use of highly flammable diethyl ether and eliminates the need for chromatographic purification.
Step Reagents & Conditions Outcome & Yield Notes
Iodination 2-methyl-5-nitrobenzoic acid + I2 + NaNO2 or KI in acidic aqueous medium at 0 °C Selective iodination at 2-position Temperature control critical to avoid side reactions
Esterification Reflux with methanol and trimethyl orthoacetate at 110 °C for 15 h Methyl 2-iodo-4-methyl-5-nitrobenzoate, ~99% yield High purity, solvent removal under reduced pressure
Purification Extraction with MTBE, recrystallization from methanol-water >98% purity by HPLC Avoids toxic solvents and chromatography
  • Carbonylation of 2-iodo-4-nitrotoluene under palladium catalysis in methanol with triethylamine and diphenylphosphinopropane under CO pressure (4 bar) at 110 °C for 18 hours can yield methyl 5-nitro-2-methylbenzoate derivatives, which can be further iodinated or nitrated as needed.
  • Transition metal-free methods for ortho-iodobenzoic acid derivatives have been reported, involving mild conditions and environmentally friendly reagents, though specific application to this compound requires adaptation.
  • Use of trimethyl orthoacetate for esterification provides a high-yield, high-purity methyl ester without the need for chromatographic purification, which is advantageous for scale-up.
  • Extraction with methyl tert-butyl ether (MTBE) is preferred over diethyl ether due to safety and environmental considerations, yielding solid products directly.
  • Cooling the methyl ester solution to −15 °C before ammonia treatment (in related amide synthesis) improves product crystallinity and purity, suggesting temperature control is critical in downstream processing.
  • The iodination step requires careful stoichiometric control of iodine and oxidants to prevent over-iodination or side reactions, with reaction temperature maintained near 0 °C for selectivity.
Parameter Typical Conditions Comments
Nitration Acidic medium, controlled temperature Introduces nitro at 5-position
Iodination I2 + NaNO2 or KI, 0 °C Selective 2-position iodination
Esterification Methanol + trimethyl orthoacetate, reflux 110 °C, 15 h High yield, avoids chromatography
Purification MTBE extraction, recrystallization from MeOH-H2O High purity (>98% HPLC)
Yield 85–99% overall Dependent on step optimization

The preparation of this compound is efficiently achieved through a sequence of nitration, iodination, and esterification steps. Modern methods emphasize high yield, purity, and safety by employing trimethyl orthoacetate for esterification and MTBE for extraction, avoiding hazardous solvents and chromatographic purification. Temperature control during iodination and esterification is critical for selectivity and product quality. These methods are well-suited for both laboratory synthesis and potential industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used for reducing the nitro group.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: The major product is Methyl 2-amino-4-methyl-5-nitrobenzoate.

    Coupling: The products are typically biaryl compounds with diverse functional groups.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Methyl 2-iodo-4-methyl-5-nitrobenzoate serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of various functional groups, making it valuable for creating complex aromatic compounds. This property is particularly useful in the synthesis of biaryl compounds through coupling reactions such as Suzuki-Miyaura coupling.

Reduction Reactions
The nitro group present in this compound can be reduced to amine derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The reduction process typically yields amino derivatives that can be further functionalized.

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. The compound's structural features allow for modifications that enhance biological activity, making it a candidate for drug development. For instance, studies have shown that certain modifications can lead to improved efficacy against various cancer cell lines .

Case Study: SARS-CoV Inhibition
In a study focused on the design and synthesis of small molecule inhibitors targeting SARS-CoV protease, this compound was evaluated among other derivatives. The results indicated that specific substitutions on the benzamide ring significantly affected enzyme inhibitory activity, highlighting the compound's relevance in antiviral drug research .

Material Science

Dyes and Pigments Production
In industrial applications, this compound is utilized in the production of dyes and pigments. Its chemical properties facilitate the creation of vibrant colors used in various consumer products, including textiles and coatings.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Organic SynthesisBuilding block for complex aromatic compounds through nucleophilic substitutionUseful in biaryl compound synthesis
Medicinal ChemistryPotential antimicrobial and anticancer propertiesModifications enhance biological activity
Material ScienceUsed in dye and pigment productionImportant for consumer product coloration

Mechanism of Action

The mechanism of action of Methyl 2-iodo-4-methyl-5-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom and nitro group influence the electron density on the aromatic ring, making it susceptible to various chemical transformations. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic substitution.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The structural uniqueness of Methyl 2-iodo-4-methyl-5-nitrobenzoate lies in its combination of iodine, methyl, and nitro groups. Below is a comparison with closely related analogues (Table 1):

Compound Name Substituents (Positions) CAS Number Similarity Score Key Differences
Methyl 2-amino-4-methyl-5-iodobenzoate 2-I, 4-CH₃, 5-NH₂ 1464091-62-0 0.80 Amino replaces nitro
Methyl 4-amino-5-iodo-2-methylbenzoate 2-CH₃, 4-NH₂, 5-I 77324-87-9 0.78 Substituent rearrangement
Methyl 2-methyl-5-nitrobenzoate 2-CH₃, 5-NO₂ 610-22-0 0.78 Lacks iodine
Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate 2-NO₂, 4-OCH₃, 5-OBn 164161-49-3 1.00 Benzyloxy and methoxy groups

Key Observations :

  • Iodine vs. Other Halogens: The iodine atom in the target compound distinguishes it from analogues with smaller halogens (e.g., Cl or Br), increasing molecular weight (291.09 g/mol for the amino-iodo variant ) and influencing solubility.
  • Nitro vs. Amino Groups: The nitro group enhances electrophilicity compared to amino analogues, making the compound more reactive in aromatic substitution reactions.
  • Methoxy/Benzyloxy Substitution : Compounds like Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate exhibit higher lipophilicity due to bulky alkoxy groups, contrasting with the iodine’s polarizability .

Physical and Chemical Properties

  • Solubility: The nitro group and iodine atom likely reduce solubility in polar solvents compared to methoxy- or amino-substituted derivatives. For example, methyl esters with nitro groups (e.g., Methyl 2-methyl-5-nitrobenzoate) are sparingly soluble in water .
  • Stability : Iodine’s weaker C-I bond (vs. C-Cl or C-Br) may render the compound more susceptible to hydrolysis or photodegradation compared to halogenated analogues.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-iodo-4-methyl-5-nitrobenzoate, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves sequential functionalization of a benzoate scaffold. For example:

  • Nitration : Introduce the nitro group early to direct subsequent substitution reactions. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Iodination : Employ Ullmann-type coupling or electrophilic aromatic substitution with iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃) .
  • Methylation : Protect the carboxylic acid group via esterification using methanol and catalytic H₂SO₄ .

Q. Optimization Strategies :

  • Vary solvent polarity (e.g., benzene vs. DMF) to control reaction kinetics .
  • Monitor intermediates via TLC or HPLC to isolate pure products.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Identify substituent positions:
    • Nitro group : Deshielded aromatic protons (δ 8.5–9.0 ppm).
    • Iodo group : Minimal splitting due to its electronegativity .
  • IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion [M+H]⁺ and isotopic pattern (iodine has a 127 amu signature) .

Q. Purity Assessment :

  • Use differential scanning calorimetry (DSC) to verify melting point consistency.
  • Compare retention times in HPLC with known standards .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard Mitigation :
    • Use fume hoods to avoid inhalation of nitro compound vapors.
    • Wear nitrile gloves and goggles to prevent skin/eye contact .
  • First Aid :
    • For spills, neutralize with sodium bicarbonate and adsorb with inert material.
    • In case of ingestion, rinse mouth with water and seek immediate medical attention .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the iodo and nitro groups in further functionalization?

  • DFT Applications :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring.
    • Simulate transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) involving the iodo group .
  • Case Study : Compare predicted vs. experimental regioselectivity in nitration or iodination reactions .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

  • Refinement Tools :
    • Use SHELXL for high-precision small-molecule refinement, especially for resolving disorder in nitro or methyl groups .
    • Validate structures with ORTEP-3 to visualize thermal ellipsoids and detect over-interpreted bond lengths .
  • Data Reconciliation :
    • Cross-reference unit cell parameters (a, b, c) across studies.
    • Apply Hirshfeld surface analysis to assess intermolecular interactions .

Q. How do reaction mechanisms differ when reducing the nitro group in this compound under catalytic vs. stoichiometric conditions?

  • Catalytic Hydrogenation :
    • Use Pd/C or Raney Ni with H₂ gas (1–3 atm) to achieve selective reduction to an amine .
    • Monitor reaction progress via in situ FTIR to avoid over-reduction.
  • Stoichiometric Reduction :
    • Employ LiAlH₄ for complete reduction but risk ester group cleavage.
    • Compare yields and byproducts under varying pH and solvent conditions .

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